Spiro[isochroman-1,4'-piperidin]-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4H-isochromene-1,4'-piperidine]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQMWXINXCTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627357 | |
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252002-14-5 | |
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro Isochroman 1,4 Piperidin 3 One
De Novo Synthesis Strategies for the Spiro[isochroman-1,4'-piperidin]-3-one Core
The construction of the this compound framework requires the precise assembly of the isochromanone and piperidine (B6355638) rings around a common spirocyclic carbon atom. Various synthetic strategies can be envisaged for this purpose, drawing from established methodologies in heterocyclic chemistry.
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. While a specific MCR for the direct synthesis of this compound is not extensively documented, analogous reactions provide a conceptual framework. For instance, three-component reactions involving an amine, formaldehyde, and a cyclic 1,3-dicarbonyl compound, such as dimedone, have been successfully employed in the synthesis of bis-spiro piperidine derivatives. researchgate.netnih.gov A hypothetical MCR for the target molecule could involve a derivative of homophthalic acid, an amine, and a suitable C1 synthon.
A plausible three-component strategy could involve the reaction of a suitable phenethylamine (B48288) derivative, a glyoxylate (B1226380) equivalent, and a source of the carbonyl group for the lactone formation. However, controlling the regioselectivity and achieving the desired spiro-junction would be a significant challenge.
Cycloaddition Reactions in this compound Formation
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. In the context of this compound synthesis, both [4+2] (Diels-Alder) and [3+2] cycloadditions could be envisioned.
A potential [4+2] cycloaddition approach might involve an ortho-quinodimethane intermediate, generated in situ from a suitable precursor, reacting with a dienophile incorporated into a 4-piperidone (B1582916) derivative. Subsequent lactonization would then yield the desired spiro-isochromanone core.
More commonly, 1,3-dipolar cycloaddition reactions are employed for the synthesis of spiro-heterocycles. rsc.org For instance, the reaction of an azomethine ylide, generated from an N-substituted piperidone and an amino acid, with a suitable dipolarophile containing the benzofuranone moiety could potentially lead to the this compound core. The regio- and stereoselectivity of such reactions are often high but require careful selection of substrates and reaction conditions.
Homophthalic Anhydride-Based Condensations
The reaction of homophthalic anhydride (B1165640) with imines, known as the Castagnoli-Cushman reaction, is a well-established method for the synthesis of tetrahydroisoquinolone derivatives. This methodology can be adapted for the synthesis of this compound.
In this approach, a pre-formed imine of a 4-piperidone derivative, or an enamine thereof, could react with homophthalic anhydride. The reaction likely proceeds through a [4+2] cycloaddition-type mechanism, followed by decarboxylation to afford the desired spirocyclic lactam. The conditions for this reaction, including the choice of solvent and temperature, would be crucial for achieving good yields and preventing side reactions.
Table 1: Hypothetical Homophthalic Anhydride-Based Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Homophthalic Anhydride | N-Benzyl-4-piperidone | N-Benzyl-spiro[isochroman-1,4'-piperidin]-3-one |
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization strategies offer a powerful means to construct the this compound core from a suitably functionalized acyclic or monocyclic precursor. One such approach could involve a Pictet-Spengler type reaction. A starting material containing both a phenethylamine moiety and a carboxylic acid or ester group attached to the piperidine ring could undergo acid-catalyzed cyclization to form the isochromanone ring.
Alternatively, a key intermediate could be a 2-substituted phenylacetic acid derivative bearing a 4-hydroxypiperidine (B117109) moiety. Intramolecular esterification or lactonization, promoted by dehydrating agents, would then lead to the formation of the this compound.
Another potential intramolecular pathway is the tandem Prins cyclization. researchgate.net This reaction involves the acid-catalyzed addition of a carbonyl group to a homoallylic amine, followed by cyclization. A carefully designed substrate could potentially undergo such a cascade to form the spirocyclic system.
Synthesis of this compound Derivatives
Once the core this compound scaffold is in hand, further diversification can be achieved through functionalization of the piperidine ring. The secondary amine of the piperidine moiety is a prime site for introducing a variety of substituents, thereby modulating the physicochemical and biological properties of the molecule.
Strategies for Functionalization of the Piperidine Ring System
Standard methodologies for the modification of secondary amines can be readily applied to this compound.
N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. researchgate.net This reaction introduces simple alkyl or substituted alkyl groups. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation.
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This introduces amide functionalities, which can serve as important pharmacophores.
N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and the secondary amine of the spirocycle.
Table 2: Examples of Piperidine Ring Functionalization
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| This compound | Benzyl bromide, K₂CO₃ | N-Alkylation | 1'-Benzyl-spiro[isochroman-1,4'-piperidin]-3-one |
| This compound | Acetyl chloride, Et₃N | N-Acylation | 1'-Acetyl-spiro[isochroman-1,4'-piperidin]-3-one |
These functionalization strategies provide access to a diverse library of this compound derivatives, enabling the exploration of structure-activity relationships in various biological contexts.
Derivatization at the Isochroman (B46142) Moiety
Modification of the isochroman portion of the this compound scaffold is crucial for developing analogues with varied properties. Derivatization typically targets the aromatic ring, allowing for the introduction of a wide range of functional groups.
One common strategy involves electrophilic aromatic substitution reactions on a precursor containing the benzene (B151609) ring of the future isochroman. Halogenation, nitration, and Friedel-Crafts reactions can introduce substituents that can be further manipulated. For instance, a bromo-substituted isochroman moiety can serve as a handle for subsequent cross-coupling reactions.
Another approach involves the oxidation of the isochroman ring itself. The use of oxidants like [bis(trifluoroacetoxy)iodo]benzene (B57053) can lead to the formation of intermediates that can react with Grignard reagents or amides to yield substituted isochroman derivatives. organic-chemistry.org This allows for the introduction of alkyl, aryl, or amino groups at specific positions on the heterocyclic ring, expanding the chemical diversity of the synthesized analogues.
Diastereoselective Synthesis of this compound Analogues
Controlling the three-dimensional arrangement of atoms is critical in the synthesis of complex molecules like this compound analogues. Diastereoselective synthesis aims to produce a specific stereoisomer, which is often essential for targeted biological activity.
Methodologies for achieving diastereoselectivity in the synthesis of related spirocyclic systems often employ [3+2] cycloaddition reactions. nih.gov For instance, the reaction between phosphacoumarins and azomethine ylides can produce spiro-pyrrolidino derivatives with high diastereoselectivity (dr > 95:5). nih.gov This type of strategy, when adapted to the isochromanone core, could provide a route to stereochemically defined analogues. The stereochemical outcome is dictated by the transition state geometry of the cycloaddition, which can be influenced by the choice of reactants, catalysts, and reaction conditions.
Another strategy involves the use of a chiron approach, where a stereochemically pure starting material is used to guide the formation of the desired diastereomer. rsc.org This method leverages the existing stereocenter(s) in the precursor to control the stereochemistry of newly formed centers during the cyclization or spiro-formation step. For example, Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization has been used to access spiro[indole-3,4′-piperidine] scaffolds in a diastereoselective manner. rsc.org
Palladium-Mediated Coupling Reactions in this compound Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, making them invaluable for the synthesis of complex derivatives. rsc.org These reactions are widely used in pharmaceutical chemistry for their reliability, mild conditions, and functional group tolerance. rsc.orgmdpi.com
Key Palladium-Catalyzed Reactions:
| Reaction Type | Description | Typical Substrates |
| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organohalide. mdpi.com | Aryl/vinyl boronic acids or esters; Aryl/vinyl halides or triflates. |
| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. | Aryl halides or triflates; Primary or secondary amines. |
| Heck Coupling | Forms a C-C bond between an unsaturated halide and an alkene. nih.gov | Aryl/vinyl halides; Alkenes. |
| Stille Coupling | Forms a C-C bond between an organotin compound and an organohalide. nih.gov | Organostannanes; Aryl/vinyl halides. |
In the context of this compound, these reactions can be used to modify precursors or the final scaffold. For example, an aryl bromide on the isochroman ring can undergo a Suzuki coupling to introduce new aryl or heteroaryl groups. mdpi.com Similarly, the secondary amine of the piperidine ring can be arylated via the Buchwald-Hartwig reaction to introduce diverse substituents, a key step in building libraries of related compounds. rsc.org The choice of palladium catalyst, ligands, base, and solvent is critical for optimizing these transformations. mdpi.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a prominent technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This technology is particularly effective for the synthesis of heterocyclic and spirocyclic compounds. researchgate.net
The application of microwave irradiation can significantly improve the efficiency of key steps in the synthesis of this compound and its derivatives. For example, multicomponent reactions that assemble the spirocyclic core can be performed in a fraction of the time under microwave heating. nih.gov In the synthesis of spiro 1,3,4-thiadiazolines from isatin (B1672199) derivatives, microwave irradiation reduced reaction times from hours to just 6-18 minutes. researchgate.net Similarly, the Bucherer-Bergs reaction, a classic method for synthesizing spirohydantoins from ketones (like a piperidin-4-one precursor), can be effectively accelerated using microwaves. arkat-usa.org
Advantages of Microwave-Assisted Synthesis:
Reduced Reaction Times: Rapid heating leads to faster reaction rates. rsc.org
Improved Yields: Minimized side reactions and decomposition can lead to cleaner products and higher yields.
Enhanced Efficiency: Enables high-throughput synthesis for creating compound libraries. nih.gov
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. rsc.org This process involves identifying strategic bonds for disconnection.
Key Disconnections and Strategic Bonds
For this compound, several key disconnections can be proposed to simplify the structure into logical precursors.
C(spiro)-O and C(spiro)-C Disconnections: The most apparent disconnection is at the spirocyclic center. Breaking the C-O and C-C bonds of the isochromanone ring attached to the piperidine C4 carbon simplifies the target into two main fragments. This is a common strategy for spirocycles. stackexchange.com
Lactone (Ester) Disconnection: A disconnection across the ester linkage of the lactone ring transforms the cyclic structure into an open-chain carboxylic acid derivative. This leads to a precursor that is a substituted piperidine bearing a phenylacetic acid moiety.
C-C Bond Disconnection (Aryl-Aliphatic): Another strategic disconnection can be made at the bond connecting the benzene ring to the benzylic carbon of the isochromanone system. This approach breaks the molecule down into a piperidine-containing fragment and a separate aromatic component.
These disconnections are illustrated below, highlighting the strategic bonds in the retrosynthetic pathway.

Figure 1. Key retrosynthetic disconnections for this compound.
Identification of Precursor Synthons and Building Blocks
Based on the disconnections outlined above, several key building blocks and synthons (idealized fragments) can be identified.
The most logical and convergent retrosynthetic approach involves the disconnection at the spirocyclic center, which points to two primary building blocks:
A Piperidine-based Nucleophile: A derivative of 4-piperidone, where the nitrogen is typically protected (e.g., with a Boc or Cbz group), serves as a key precursor. The synthesis of many spiro-piperidine compounds starts from a substituted piperidin-4-one. nih.gov
An Electrophilic Aromatic Component: A 2-(halomethyl)phenylacetic acid derivative or a related electrophile. This component contains the aromatic ring and the two-carbon unit required to form the isochromanone ring upon cyclization.
An alternative strategy, derived from the lactone disconnection, suggests a single advanced precursor: 4-(2-carboxyphenyl)-piperidine-4-carboxylic acid. Intramolecular cyclization of this intermediate would form the target spiro-lactone.
The table below summarizes the key building blocks derived from the primary retrosynthetic pathway.
| Target Molecule | Disconnection Strategy | Key Building Blocks |
| This compound | Spiro-junction disconnection | 1. N-protected-4-piperidone2. 2-(Halomethyl)benzoic acid or ester derivative |
| This compound | Lactone disconnection | 2-(2-(1-(Protected)-4-hydroxypiperidin-4-yl)methyl)benzoic acid |
These precursors are often commercially available or can be synthesized through well-established methods, providing a practical foundation for the total synthesis of the target compound and its analogues.
Convergent and Linear Synthetic Route Design for this compound
The strategic approach to the synthesis of complex molecules like this compound can be broadly categorized into two main designs: linear and convergent synthesis. Each methodology presents distinct advantages and challenges in terms of efficiency, yield, and adaptability. The choice between these routes is a critical decision in the planning of the synthesis of this spirocyclic scaffold.
Linear Synthetic Route Design
A plausible linear synthetic route to this compound can be conceptualized by the sequential construction of the piperidine and isochromanone ring systems. An illustrative, albeit generalized, linear sequence is outlined below, drawing parallels from synthetic approaches to related spiro-isoquinolino piperidine derivatives.
The synthesis could commence with a suitable phenylacetic acid derivative. The key steps would involve the elaboration of the side chain that will ultimately form the isochromanone ring, followed by the construction of the spiro-fused piperidine ring.
Table 1: Illustrative Linear Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
| 1 | 2-(Carboxymethyl)benzoic acid | 1. SOCl₂ 2. N-Benzyl-4-hydroxypiperidine, Et₃N | Benzyl 2-(((1-benzylpiperidin-4-yl)oxy)carbonyl)benzoate | 85 |
| 2 | Benzyl 2-(((1-benzylpiperidin-4-yl)oxy)carbonyl)benzoate | 1. H₂, Pd/C 2. Heat, acid catalyst | 1'-Benzylthis compound | 70 |
| 3 | 1'-Benzylthis compound | H₂, Pd(OH)₂/C | This compound | 90 |
Note: This table presents a hypothetical linear sequence for illustrative purposes. The yields are representative and may vary based on specific reaction conditions.
Convergent Synthetic Route Design
A convergent approach to this compound would involve the preparation of two key building blocks that are subsequently joined to form the spirocyclic core. A highly effective convergent strategy for the synthesis of isoquinoline (B145761) and related heterocyclic systems is the Pictet-Spengler reaction. Current time information in Le Flore County, US.wikipedia.org An analogous oxa-Pictet-Spengler reaction could be envisioned for the synthesis of the isochroman moiety.
In a hypothetical convergent synthesis, one fragment would be a derivative of 2-phenylethanol, and the other would be a protected 4-piperidone derivative. The key bond-forming reaction would be the acid-catalyzed cyclization of an intermediate formed from these two fragments.
Table 2: Illustrative Convergent Synthesis of this compound via a Pictet-Spengler-type Reaction
| Step | Starting Material(s) | Reagents and Conditions | Intermediate/Product | Yield (%) |
| 1 | 2-(2-Hydroxyethyl)benzoic acid and 1-Boc-4-piperidone | 1. DCC, DMAP 2. Acid-catalyzed cyclization (e.g., TFA) | tert-Butyl 3-oxo-3',4'-dihydro-1'H-spiro[isochroman-1,4'-piperidine]-1'-carboxylate | 75 |
| 2 | tert-Butyl 3-oxo-3',4'-dihydro-1'H-spiro[isochroman-1,4'-piperidine]-1'-carboxylate | TFA or HCl in Dioxane | This compound | 95 |
Note: This table presents a hypothetical convergent sequence for illustrative purposes. The yields are representative and may vary based on specific reaction conditions.
Chemical Reactivity and Mechanistic Studies of Spiro Isochroman 1,4 Piperidin 3 One
Reaction Pathways Involving the Isochromanone Ring System
The isochromanone ring system, containing a lactone (cyclic ester) functionality, is susceptible to various nucleophilic and electrophilic transformations.
One of the primary reaction pathways for the isochromanone moiety is ring-opening via nucleophilic attack at the carbonyl carbon. This reaction is characteristic of lactones and can be initiated by a variety of nucleophiles, leading to the formation of 2-(2-hydroxyethyl)benzoic acid derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, which then collapses to cleave the C-O bond of the lactone.
Base-catalyzed hydrolysis: In the presence of a base such as sodium hydroxide, the lactone can be hydrolyzed to the corresponding carboxylate and alcohol.
Aminolysis: Reaction with primary or secondary amines can lead to the formation of amides. The piperidine (B6355638) nitrogen of another molecule of Spiro[isochroman-1,4'-piperidin]-3-one could potentially act as a nucleophile, leading to dimerization or polymerization under certain conditions, although this is sterically hindered.
Reduction: The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This process involves the opening of the isochromanone ring.
Another potential reaction pathway involves transformations at the benzylic position of the isochromanone ring. The methylene (B1212753) group adjacent to the aromatic ring can be a site for radical halogenation or oxidation, depending on the reaction conditions.
Table 1: Plausible Ring-Opening Reactions of the Isochromanone Moiety
| Reaction Type | Reagent | Product Type | Plausible Mechanism |
|---|---|---|---|
| Hydrolysis | NaOH (aq) | 2-(2-hydroxyethyl)benzoic acid derivative | Nucleophilic acyl substitution |
| Aminolysis | R₂NH | N,N-dialkyl-2-(2-hydroxyethyl)benzamide | Nucleophilic acyl substitution |
| Reduction | LiAlH₄ | 2-(2-hydroxyethyl)phenethyl alcohol | Nucleophilic addition |
Transformations at the Piperidine Moiety
The piperidine ring contains a secondary amine, which is a key site for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom makes it both nucleophilic and basic.
N-Alkylation and N-Acylation: The secondary amine of the piperidine moiety can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions are fundamental for introducing diverse substituents onto the piperidine nitrogen, thereby modifying the compound's physical and chemical properties. The mechanism for N-alkylation is typically a bimolecular nucleophilic substitution (Sₙ2) reaction.
Oxidation: The piperidine ring can be susceptible to oxidation. For instance, treatment with oxidizing agents could potentially lead to the formation of the corresponding N-oxide or, under harsher conditions, ring-opened products.
Table 2: Representative Transformations of the Piperidine Moiety
| Reaction Type | Reagent | Functional Group Introduced | General Reaction Conditions |
|---|---|---|---|
| N-Alkylation | CH₃I | N-Methyl | Base (e.g., K₂CO₃), polar aprotic solvent |
| N-Acylation | Acetyl chloride | N-Acetyl | Base (e.g., triethylamine), aprotic solvent |
| N-Arylation | Fluorobenzene (activated) | N-Aryl | Buchwald-Hartwig amination conditions |
Stereochemical Outcomes of this compound Reactions
The spiro center in this compound is a quaternary carbon, and its presence can significantly influence the stereochemical outcome of reactions occurring at adjacent centers. While the parent molecule is achiral, reactions that introduce new stereocenters can lead to the formation of diastereomers.
For instance, the reduction of the ketone in the isochromanone ring would generate a new stereocenter at the carbon bearing the hydroxyl group. The stereoselectivity of this reduction would be influenced by the steric hindrance imposed by the piperidine ring. The hydride reagent would preferentially attack from the less hindered face, leading to a major diastereomer. The exact stereochemical outcome would depend on the specific reducing agent and the conformation of the spirocyclic system.
Similarly, reactions at the α-carbon to the carbonyl group of the isochromanone or at the carbons of the piperidine ring could also exhibit diastereoselectivity due to the rigid, three-dimensional nature of the spirocyclic scaffold. The stereochemical course of such reactions would be dictated by the minimization of steric interactions in the transition state.
Catalyst Design and Optimization for this compound Synthesis and Modification
The synthesis of this compound itself and its subsequent modifications can be amenable to catalytic methods. The design and optimization of catalysts for these transformations are crucial for achieving high efficiency, selectivity, and sustainability.
For the synthesis of the spirocyclic core, intramolecular cyclization strategies are often employed. Acid or base catalysis can play a pivotal role in promoting the key bond-forming steps. For example, a Pictet-Spengler type reaction or an intramolecular Friedel-Crafts reaction on a suitable precursor could be catalyzed by Brønsted or Lewis acids. The choice of catalyst can influence the reaction rate and, in some cases, the stereochemical outcome if a chiral catalyst is used for an asymmetric synthesis.
For the modification of the existing spiro compound, various catalytic methods can be envisioned. For instance, transition metal catalysts are widely used for cross-coupling reactions to functionalize the aromatic ring of the isochromanone moiety. Catalytic hydrogenation can be employed for the reduction of the aromatic ring or other functional groups under specific conditions.
The optimization of these catalytic systems would involve screening different catalysts, ligands, solvents, and reaction temperatures to maximize the yield and selectivity of the desired product. Computational studies can also aid in catalyst design by providing insights into the reaction mechanism and the structure of the transition states.
Table 3: Potential Catalytic Approaches for Synthesis and Modification
| Transformation | Catalyst Type | Potential Catalyst Example | Key Optimization Parameters |
|---|---|---|---|
| Spirocyclization (Synthesis) | Brønsted Acid | p-Toluenesulfonic acid | Acid loading, temperature, solvent |
| Aromatic C-H Functionalization | Transition Metal | Palladium(II) acetate | Ligand, oxidant, directing group |
| Asymmetric Reduction of Ketone | Chiral Lewis Acid | Corey-Bakshi-Shibata (CBS) catalyst | Stoichiometry, temperature, reducing agent |
Advanced Structural Elucidation Methodologies for Spiro Isochroman 1,4 Piperidin 3 One
Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
Key structural insights from an SC-XRD study would include:
Conformation of the Rings: The analysis would confirm the chair, boat, or twist-boat conformation of the piperidine (B6355638) ring and the conformation of the dihydropyranone ring within the isochromanone moiety.
Spiro Center Geometry: The tetrahedral geometry of the spiro carbon atom would be precisely defined.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonding (e.g., involving the piperidine N-H group and the lactone carbonyl oxygen), van der Waals forces, and potential π-π stacking between aromatic rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the compound.
An example of the crystallographic data that would be generated is presented in the table below, based on a representative analysis of a related spiro compound. rsc.org
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.528 |
| b (Å) | 8.433 |
| c (Å) | 17.211 |
| β (°) | 94.650 |
| Volume (ų) | 3114 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g cm⁻³) | 1.396 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis and Isomer Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.
For Spiro[isochroman-1,4'-piperidin]-3-one, the ¹H NMR spectrum would display characteristic signals for the aromatic protons of the isochromanone ring, the methylene (B1212753) protons of the piperidine ring, the methylene group in the lactone ring, and the N-H proton of the piperidine. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are diagnostic of the connectivity and spatial relationships between protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. bioorganica.org.ua The spiro carbon atom is particularly noteworthy, typically appearing in a unique chemical shift range (e.g., 70-80 ppm). bioorganica.org.uabas.bg The carbonyl carbon of the lactone function would be observed at a significantly downfield chemical shift (typically >170 ppm). bas.bgnih.gov
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.0 - 8.2 | Multiplets, pattern depends on substitution. nih.gov |
| Isochroman (B46142) CH₂ | ¹H NMR | ~4.5 | Singlet or AB quartet. nih.gov |
| Piperidine CH₂ (axial/equatorial) | ¹H NMR | 1.5 - 3.5 | Complex multiplets due to restricted rotation. nih.gov |
| Piperidine NH | ¹H NMR | Variable (broad) | Chemical shift and appearance depend on solvent and concentration. nih.gov |
| Lactone Carbonyl (C=O) | ¹³C NMR | 170 - 176 | Characteristic downfield signal. nih.gov |
| Aromatic Carbons | ¹³C NMR | 120 - 145 | Multiple signals. nih.gov |
| Spiro Carbon | ¹³C NMR | ~75 | Quaternary carbon signal. bioorganica.org.ua |
| Isochroman CH₂ | ¹³C NMR | ~65 | bas.bg |
| Piperidine CH₂ | ¹³C NMR | 30 - 55 | Multiple signals. nih.gov |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.gov For this compound (C₁₃H₁₅NO₂), the expected exact mass is 217.1103. bldpharm.com An HRMS measurement confirming this value would strongly support the proposed structure.
In addition to molecular formula confirmation, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized (e.g., by Electron Ionization or Electrospray Ionization), the resulting molecular ion can undergo characteristic fragmentation, breaking at its weakest bonds. The analysis of these fragment ions provides clues about the molecule's substructures.
For this compound, key fragmentation pathways could include:
α-cleavage: Cleavage of bonds adjacent to the nitrogen atom in the piperidine ring or the carbonyl group. miamioh.edu
Retro-Diels-Alder (RDA) type reactions: Cleavage of the spirocyclic system.
Loss of small neutral molecules: Such as CO or CO₂ from the lactone moiety.
The fragmentation pattern serves as a molecular fingerprint that can help distinguish it from structural isomers.
| Parameter | Expected Value | Information Provided |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ | Elemental Composition bldpharm.com |
| Molecular Weight | 217.26 | Nominal Mass bldpharm.com |
| HRMS [M+H]⁺ (Calculated) | 218.1176 | Confirmation of Molecular Formula |
| Key Fragment Ions | Dependent on ionization method | Structural information based on fragmentation pathways rsc.orgmiamioh.edu |
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that acts as a molecular fingerprint. rsc.org
The FT-IR spectrum of this compound would be dominated by absorption bands corresponding to its key structural features:
C=O Stretch: A strong, sharp absorption band characteristic of the lactone carbonyl group would be expected in the range of 1720-1780 cm⁻¹. The exact position can indicate ring strain. nih.gov
N-H Stretch: A moderate absorption band for the secondary amine in the piperidine ring would appear in the region of 3300-3500 cm⁻¹. libretexts.org
C-O Stretch: Absorption bands corresponding to the C-O-C ether linkage in the isochromanone ring would be visible in the 1000-1300 cm⁻¹ region. libretexts.org
Aromatic C=C Stretch: Medium to weak absorptions from the benzene (B151609) ring are expected around 1450-1600 cm⁻¹. vscht.cz
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and isochroman rings appear just below 3000 cm⁻¹. libretexts.orgvscht.cz
The combination of these characteristic bands provides strong evidence for the presence of the isochromanone and piperidine moieties within the spirocyclic structure.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Moderate libretexts.org |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium vscht.cz |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium to Strong libretexts.org |
| C=O (Lactone) | Stretching | 1720 - 1780 | Strong, Sharp nih.gov |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak vscht.cz |
| C-O (Ether/Lactone) | Stretching | 1000 - 1300 | Strong libretexts.org |
Computational Chemistry and Theoretical Investigations of Spiro Isochroman 1,4 Piperidin 3 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods would provide deep insights into the stability, reactivity, and spectroscopic characteristics of Spiro[isochroman-1,4'-piperidin]-3-one.
Density Functional Theory (DFT) for Electronic Structure and Geometric Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimal three-dimensional geometry, minimizing the total electronic energy. This process, known as geometric optimization, predicts bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms.
Furthermore, DFT provides valuable information about the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity and intermolecular interactions. However, no specific studies applying DFT to this compound have been published.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energies and molecular properties. For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the geometric parameters obtained from DFT and to calculate precise electronic energies and thermodynamic properties. Due to their computational cost, these methods are often used for smaller molecules or to benchmark results from less demanding methods like DFT. There are currently no available ab initio studies specifically for this compound in the scientific literature.
Energy Minimization and Conformational Landscape Analysis
The structural flexibility of the piperidine (B6355638) and isochroman (B46142) rings in this compound allows for the existence of multiple conformations. Energy minimization calculations are performed to identify the most stable conformers (local and global minima on the potential energy surface). By systematically exploring the molecule's conformational landscape, researchers can understand the relative stabilities of different spatial arrangements and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its physical and biological properties. Despite its importance, a detailed conformational landscape analysis for this compound has not been reported.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions.
Conformational Analysis and Stability of this compound
Building on energy minimization, a full conformational analysis would involve exploring the potential energy surface of this compound. This would identify all low-energy conformers and the transition states that connect them. The relative populations of these conformers at a given temperature can be calculated using Boltzmann statistics, providing a picture of the dominant shapes the molecule adopts in solution. The stability of each conformer is determined by its relative energy, with lower energy structures being more stable. Such a detailed analysis is crucial for interpreting experimental data, but specific studies for this compound are not available.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound:
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electronic environment of each nucleus in the molecule's optimized geometry. By comparing the predicted spectrum with experimental data, the structural assignment can be confirmed.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's chromophores.
While these predictive methods are well-established, no published studies have reported the theoretical prediction of NMR or UV-Vis spectra for this compound.
Investigation of Reaction Mechanisms and Transition States
The synthesis of spirocyclic systems, including the this compound scaffold, is often achieved through multi-component reactions that offer high efficiency and atom economy. beilstein-journals.org Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the complex mechanisms of these reactions. rsc.orgrsc.org Such theoretical studies allow for the investigation of reaction pathways, the characterization of intermediates, and the calculation of energy barriers associated with transition states. rsc.orgyoutube.com
For spiro-piperidine derivatives, syntheses can involve one-pot, three-component reactions. researchgate.net A plausible mechanism for the formation of related spiro compounds often begins with an initial condensation or addition reaction, followed by an intramolecular cyclization. beilstein-journals.org For instance, the synthesis of spiro[dihydropyridine-oxindoles] has been proposed to proceed through the formation of an aldol (B89426) adduct, which then dehydrates to a carbonium ion intermediate. This intermediate subsequently reacts and undergoes intramolecular dehydration to yield the final spiro product. beilstein-journals.org
In the context of cycloaddition reactions, which are also employed to synthesize spiro-piperidine frameworks, DFT studies are instrumental in determining the regio- and stereoselectivity of the products. rsc.org Theoretical calculations can predict which of the several possible transition states is energetically most favorable, thereby explaining the observed experimental outcomes. rsc.org For example, in the 1,3-dipolar cycloaddition synthesis of spirooxindole pyrrolidine/piperidine derivatives, DFT calculations have been used to analyze the different potential transition states, confirming that the reaction proceeds with a specific meta-regioselectivity and endo-stereoselectivity. rsc.org These computational approaches provide deep mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org
In Silico Approaches to Molecular Recognition
In silico methods are indispensable tools in modern medicinal chemistry for predicting and analyzing the interactions between small molecules like this compound and their biological targets. nih.govnumberanalytics.com These computational techniques, including molecular docking, QSAR, and molecular dynamics, facilitate the understanding of molecular recognition processes at an atomic level, guiding the design and optimization of new therapeutic agents. numberanalytics.comtandfonline.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.netnih.gov This method is widely applied to spiro-piperidine derivatives to identify potential biological targets and understand their binding modes. tandfonline.comresearchgate.net For instance, derivatives of the related spiro[chromene-2,4′-piperidine] scaffold have been docked into the 5-HT2C receptor to explore their potential as selective agonists. nih.gov Similarly, other spiro-piperidine compounds have been docked into targets like the EGFR kinase domain and bacterial DNA gyrase to rationalize their anti-inflammatory and antibacterial activities, respectively. rsc.orgresearchgate.net These studies provide crucial information on how the spirocyclic core and its substituents fit within the receptor's active site. researchgate.netnih.gov
The following table summarizes results from molecular docking studies performed on analogs of this compound, illustrating the types of targets investigated and the predicted binding affinities.
| Docked Compound (Analog) | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Spiro[chromene-2,4′-piperidine] derivative | 5-HT2C Receptor | N/A | Not Specified | ASP134, PHE327, PHE328 |
| Spirooxindole piperidine derivative | DNA Gyrase (S. aureus) | 3G7B | -8.3 | Not Specified |
| Spiro-piperidine quinazolinone derivative | EGFR Kinase Domain | N/A | -58.36 (kj/mol) | Not Specified |
| Spiro-piperidine derivative 8a | Leishmania major PTR1 | N/A | Not Specified | Not Specified |
| Spiro-piperidine derivative 9a | Leishmania major PTR1 | N/A | Not Specified | Not Specified |
Table 1: Summary of Molecular Docking Studies on Spiro-Piperidine Analogs. Data sourced from multiple studies. rsc.orgtandfonline.comresearchgate.netnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For the spiro[isochroman-piperidine] class, extensive SAR studies have been conducted, particularly focusing on the inhibition of histamine (B1213489) release. nih.govacs.orgnih.govnih.gov These studies have systematically modified the spiro[isochroman-piperidine] core to determine the structural requirements for activity. nih.gov
Key SAR findings for spiro[isochroman-piperidine] analogs include:
N-Alkylation: The nature of the alkyl group on the piperidine nitrogen significantly impacts activity.
Ring Substitution: Substituents on the aromatic isochroman portion of the molecule can modulate potency and selectivity.
Spiro-atom Position: The point of connection between the isochroman and piperidine rings is critical for biological function. nih.gov
QSAR models take this a step further by creating a mathematical relationship between chemical structure and activity. rsc.org For other complex spiro-alkaloids, QSAR models have been developed to describe their anti-neoplastic properties. nih.govrsc.orgresearchgate.net These models are built using software like CODESSA III and employ various molecular descriptors (e.g., constitutional, topological, electrostatic) to correlate with antitumor activity against cell lines such as HELA, HEPG2, and HCT116. nih.govrsc.org Such models are valuable for predicting the activity of newly designed compounds within the same chemical class. rsc.org
| Structural Modification on Spiro[isochroman-piperidine] Scaffold | Effect on Histamine Release Inhibition |
| Variation of 1'-alkyl group on piperidine | Significantly influences potency |
| Substitution on the isochroman ring | Modulates biological activity |
| Alteration of spiro-junction (e.g., isochroman-3,4'-piperidines vs. isochroman-4,4'-piperidines) | Critical for maintaining activity |
Table 2: Key Structure-Activity Relationship (SAR) Findings for Spiro[isochroman-piperidine] Analogs. nih.govnih.gov
Understanding the precise mechanism of ligand-protein binding is crucial for rational drug design. core.ac.ukwhiterose.ac.uk Computational studies on spiro-piperidine derivatives provide detailed insights into the specific non-covalent interactions that stabilize the ligand within the protein's binding site. tandfonline.comnih.gov These interactions collectively define the binding mechanism and highlight "hotspots"—key residues that contribute most significantly to the binding energy. core.ac.uk
Molecular docking and molecular dynamics (MD) simulations of a spiro[chromene-2,4′-piperidine] analog with the 5-HT2C receptor revealed a distinct binding mode. nih.gov The key interactions identified were:
Salt Bridge: A strong ionic interaction between the positively charged piperidine nitrogen and the negatively charged carboxylate of an aspartic acid residue (ASP134). nih.gov
π-π Stacking: Aromatic interactions between the chromene scaffold of the ligand and the phenyl rings of two phenylalanine residues (PHE327 and PHE328). nih.gov
MD simulations further complement these findings by assessing the stability of the predicted binding pose over time. tandfonline.com For spiro-piperidine derivatives designed as antileishmanial agents, MD simulations confirmed a stable and high-potential binding to the target enzyme, Leishmania major pteridine (B1203161) reductase (Lm-PTR1), validating the interactions predicted by docking. tandfonline.com Identifying these specific interaction hotspots is essential for optimizing ligand affinity and selectivity. nih.gov
| Compound (Analog) | Protein Target | Interaction Type | Key Amino Acid Residue(s) |
| Spiro[chromene-2,4′-piperidine] | 5-HT2C Receptor | Salt Bridge | ASP134 |
| Spiro[chromene-2,4′-piperidine] | 5-HT2C Receptor | π-π Stacking | PHE327, PHE328 |
| Hydrazide-hydrazone conjugate (related scaffold) | EGFR Kinase Domain | Hydrogen Bond | MET-A-769 |
| Hydrazide-hydrazone conjugate (related scaffold) | EGFR Kinase Domain | Pi-Sulfur Bond | MET-A-742 |
Table 3: Specific Ligand-Protein Interactions and Hotspots for Spiro-Piperidine Analogs and Related Compounds. nih.govnih.gov
Structure Activity Relationships and Molecular Interactions of Spiro Isochroman 1,4 Piperidin 3 One Analogues
Impact of Substituent Variation on Molecular Interactions
The modification of substituents on both the piperidine (B6355638) and isochroman (B46142) portions of the scaffold has profound effects on molecular interactions and receptor affinity. The substituent on the piperidine nitrogen is particularly crucial for modulating activity, primarily at sigma receptors.
N-Substituent of the Piperidine Ring: The nature of the group attached to the piperidine nitrogen often dictates the affinity and selectivity profile. Early studies on related spiro[isochromanpiperidine] analogues demonstrated that the 1'-alkyl substituents are important for activity in inhibiting histamine (B1213489) release. nih.gov In the context of sigma receptors, this position interacts with a primary hydrophobic binding site. nih.gov A wide range of N-substituents, from simple alkyl chains to more complex arylalkyl groups, has been investigated. For instance, in a series of spiro[ unito.itbenzopyran-1,4'-piperidines], N-arylalkyl substituted derivatives consistently exhibited high affinity for the σ1 receptor, with Ki values in the low nanomolar range. nih.govresearchgate.net The optimal length and composition of the linker between the nitrogen and the terminal aromatic ring are critical for achieving high potency.
Substituents on the Isochroman Ring: Modifications to the aromatic isochroman ring system also play a significant role. Adding substituents to the benzene (B151609) ring can influence electronic properties and provide additional points of interaction with the receptor. Furthermore, substitutions on the heterocyclic part of the isochroman ring, particularly at the 3-position of the related spiro[ unito.itbenzopyran-1,4'-piperidines], have been shown to significantly impact affinity. The introduction of a cyano group at this position resulted in compounds with high σ1 receptor affinity and selectivity. researchgate.net For example, 1'-benzyl-3,4-dihydrospiro[ unito.itbenzopyran-1,4'-piperidine]-3-carbonitrile was identified as a highly potent σ1 receptor ligand with a Ki value of 1.54 nM and a remarkable σ1/σ2 selectivity ratio of 1030. researchgate.net
| Compound | Core Scaffold | Piperidine N-Substituent | Isochroman/Benzopyran Substituent | σ1 Ki (nM) | Reference |
|---|---|---|---|---|---|
| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] | Spiro[benzotriazine-piperidine] | Benzyl (B1604629) | N/A | Low nanomolar range | nih.gov |
| 1'-Benzyl-3,4-dihydrospiro[ unito.itbenzopyran-1,4'-piperidine]-3-carbonitrile | Spiro[benzopyran-piperidine] | Benzyl | 3-cyano | 1.54 | researchgate.net |
| Spiro[ unito.itbenzofuran-1,4'-piperidine] nitrile analogue | Spiro[benzofuran-piperidine] | (Not specified) | 3-cyano | High affinity, similar to benzopyran | researchgate.net |
Stereochemical Influences on Ligand-Target Recognition
The three-dimensional nature of spirocyclic compounds means that stereochemistry can be a decisive factor in ligand-target recognition. The spiro[isochroman-1,4'-piperidin]-3-one core contains a chiral spiro-carbon, and additional stereocenters can be introduced through substitution.
While some studies on related symmetrically connected spiro-piperidines did not observe significant stereoselectivity at the σ1 receptor, this is not a general rule for this class of compounds or their targets. nih.gov In fact, for other receptor systems, stereochemistry is paramount. For example, in a series of piperidine derivatives targeting the ORL-1 receptor, the (3R, 4R) isomer of J-113397 exhibited a 400-fold higher binding affinity than its enantiomer, underscoring the critical role of precise stereochemical arrangement for optimal interaction with the receptor's binding pocket. nih.gov The rigid conformation of the spiro scaffold fixes the orientation of substituents, and even subtle changes in their spatial positioning due to different stereoisomers can lead to dramatic differences in biological activity by either promoting favorable interactions or causing steric clashes within the binding site.
Ring System Modifications and Their Role in Modulating Molecular Interactions
Alterations to the core ring system of the this compound scaffold have been a key strategy to probe the structural requirements for binding and to develop new ligands with altered affinity or selectivity.
Position of the Spirocyclic Nitrogen: Changing the point of connection of the spiro ring system can significantly alter the distance and geometric relationship between the aromatic system and the basic nitrogen. A study comparing symmetrically connected spiro[ unito.itbenzopyran-1,4'-piperidines] with their unsymmetrically connected spiro[ unito.itbenzopyran-1,3'-piperidine] isomers found that the latter had remarkably reduced σ1 receptor affinities. nih.gov This suggests that the specific topology of the 1,4'-spiro linkage is optimal for interaction with this particular receptor.
Modification of the Isochroman Ring: Replacing the isochroman ring system with other heterocyclic structures has been explored to modulate pharmacological profiles. For example, replacing the six-membered unito.itbenzopyran ring with a five-membered unito.itbenzofuran ring did not drastically alter σ1 affinity in certain nitrile-substituted analogues, indicating that the receptor can accommodate some variation in ring size. researchgate.net In another modification, the isochroman moiety was replaced with a 1,2,4-benzotriazine (B1219565) system, leading to a new class of potent σ1 receptor ligands. nih.gov These modifications highlight the versatility of the spiro-piperidine core in accommodating different aromatic heterocyclic systems.
| Scaffold Type | Key Structural Feature | Observed σ1 Affinity | Reference |
|---|---|---|---|
| Spiro[ unito.itbenzopyran-1,4'-piperidines] | Symmetric 1,4'-connection | High potency | nih.gov |
| Spiro[ unito.itbenzopyran-1,3'-piperidines] | Unsymmetric 1,3'-connection | Remarkably reduced | nih.gov |
| Spiro[1,2,4-benzotriazine-3(4H),4'-piperidines] | Benzotriazine heterocycle | High affinity (low nM) | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes with similar biological activity but potentially improved physicochemical or pharmacokinetic properties. nih.govresearchgate.net These concepts are highly relevant to the evolution of this compound analogues.
Scaffold Hopping: This involves replacing the central molecular core (the scaffold) with a functionally equivalent but structurally distinct one. The transition from a spiro[isochroman-piperidine] to a spiro[benzotriazine-piperidine] or spiro[isobenzofuran-piperidine] core are prime examples of scaffold hopping. nih.govresearchgate.net This strategy allows for the exploration of new intellectual property space and can lead to compounds with different ADME (absorption, distribution, metabolism, and excretion) profiles while retaining the key pharmacophoric features necessary for target binding. Strained spiro heterocycles, in particular, are of growing interest as they can introduce novel three-dimensional vectors for substituents. rsc.org
Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms for another with similar steric or electronic properties to enhance a desired property without significantly changing the chemical structure. researchgate.net In the context of this compound, the lactone (ester) group is a potential site for bioisosteric replacement. For example, it could be replaced by a lactam to introduce a hydrogen bond donor and potentially alter metabolic stability and solubility. Similarly, on the aromatic ring, replacing a carbon atom with a nitrogen atom (e.g., transitioning to a pyridine (B92270) analogue) would be a classic bioisosteric replacement to modulate properties like polarity and metabolic profile.
Design Principles for Modulating Molecular Recognition Profiles
Based on the extensive SAR studies of this compound and its analogues, several key design principles have emerged for modulating their molecular recognition profiles:
Optimize the N-Substituent: The group on the piperidine nitrogen is a primary determinant of affinity for targets like the sigma receptors. An appropriately sized and shaped hydrophobic or arylalkyl substituent is often required for high-potency interactions.
Maintain the Core Spiro Topology: The rigid, three-dimensional structure conferred by the spiro junction is critical. The 1,4'-linkage between the isochroman and piperidine rings appears to be the optimal arrangement for sigma receptor binding, as it precisely orients the aromatic and basic moieties. nih.gov
Exploit Stereochemistry: The inherent chirality of the spiro scaffold should be leveraged. Synthesis of single enantiomers and diastereomers is crucial, as biological targets are chiral, and stereoisomers can exhibit vastly different affinities and functional activities. nih.gov
Fine-tune with Ring Substituents: The introduction of small, specific functional groups, such as a cyano group, on the heterocyclic portion of the scaffold can significantly enhance affinity and, importantly, selectivity for a specific receptor subtype. researchgate.net
Utilize Scaffold Hopping for Novelty and Property Improvement: Replacing the isochroman core with other heterocyclic systems is a valid strategy to generate novel structures and improve drug-like properties while maintaining the essential pharmacophore. This allows for escape from existing patent space and the potential to overcome liabilities of the original scaffold.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to Complex Spiro[isochroman-1,4'-piperidin]-3-one Frameworks
The synthesis of complex molecular architectures is a cornerstone of drug discovery. For the this compound framework, future efforts will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. While methods for constructing similar spiro-heterocyclic systems exist, the focus is shifting towards strategies that allow for the rapid assembly of highly functionalized and structurally diverse analogs. mdpi.combeilstein-journals.org
One promising area is the application of microwave-assisted organic synthesis (MAOS). rsc.orgsemanticscholar.org This technology can dramatically reduce reaction times, improve yields, and enhance the efficiency of multicomponent reactions, which are ideal for building complex scaffolds in a single step. semanticscholar.org Another avenue involves the development of novel catalytic systems, such as those employing rhodium(II) carbenes, to facilitate unique cyclization and insertion reactions that can access novel spirocyclic frameworks. beilstein-journals.org These advanced synthetic methods are crucial for creating libraries of compounds with intricate and varied three-dimensional shapes, which is a key factor in discovering new biological activities. beilstein-journals.org
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Microwave-Assisted Multicomponent Reactions | Rapid reaction times, improved yields, high atom economy, access to complex molecules in fewer steps. rsc.orgsemanticscholar.org | Synthesis of diverse spiro heterocycles. semanticscholar.org |
| Novel Catalytic Systems (e.g., Rhodium carbenes) | Access to unique and previously inaccessible spirocyclic scaffolds, high stereoselectivity. beilstein-journals.org | Tandem Claisen rearrangement/intramolecular oxa-Michael addition. beilstein-journals.org |
| Green Chemistry Approaches | Use of environmentally benign solvents and reagents, reduced waste generation. semanticscholar.org | Development of sustainable synthetic protocols. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts. For the this compound class of compounds, advanced computational approaches are expected to play a pivotal role in predicting their biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
In silico studies, such as molecular docking, are already being used to rationalize the activity of spiro-piperidine derivatives by simulating their binding to biological targets like enzymes. nih.govnih.gov Future research will likely employ more sophisticated techniques, such as molecular dynamics (MD) simulations, to understand the dynamic behavior of these rigid molecules within protein binding pockets. nih.gov Furthermore, the development of quantitative structure-activity relationship (QSAR) models will be crucial for predicting the activity of newly designed analogs before their synthesis, saving time and resources. These predictive models, built on datasets of known active and inactive compounds, can identify key structural features required for a desired biological effect. nih.gov
Integration of High-Throughput Synthesis and Screening in this compound Research
To efficiently explore the therapeutic potential of the this compound scaffold, the integration of high-throughput synthesis (HTS) and high-throughput screening (HTS) is essential. High-throughput synthesis allows for the rapid generation of large libraries of related compounds, which can then be quickly evaluated for biological activity using automated screening assays. nih.gov
The development of robust synthetic routes that are amenable to automation and parallel synthesis is a key prerequisite. nih.govrsc.org This involves creating versatile scaffolds with functional groups that can be easily and selectively modified. nih.govrsc.org Once a library of this compound derivatives is synthesized, it can be screened against a wide range of biological targets. nih.gov Fragment-based drug design (FBDD) is another powerful technique where smaller, less complex "fragments" are screened for weak binding to a target. spirochem.com Hits from these screens can then be elaborated into more potent lead compounds, and the this compound core could serve as an excellent 3D-rich scaffold for this purpose. spirochem.com
Exploration of Diverse Chemical Space through Derivatization and Scaffold Hybridization
Expanding the chemical space around the core this compound structure is critical for discovering new biological activities and optimizing lead compounds. This can be achieved through two main strategies: derivatization and scaffold hybridization.
Derivatization involves the modification of existing functional groups on the scaffold. For instance, the piperidine (B6355638) nitrogen offers a convenient handle for introducing a wide variety of substituents, which can modulate the compound's physicochemical properties and its interaction with biological targets. nih.govrsc.org Similarly, modifications to the isochroman (B46142) portion can be explored to fine-tune activity.
Scaffold hybridization (or scaffold hopping) involves combining the this compound core with other known pharmacophores or privileged structures. This can lead to the creation of entirely new classes of compounds with potentially novel mechanisms of action or improved therapeutic profiles. For example, fusing or linking the core scaffold to other heterocyclic systems known for specific biological activities could yield hybrid molecules with synergistic or enhanced effects.
| Approach | Goal | Example from Related Scaffolds |
| Derivatization | Fine-tune properties like potency, selectivity, and pharmacokinetics. | Selective and sequential derivatization of amino and aryl bromide groups on a spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. nih.govrsc.org |
| Scaffold Hybridization | Discover novel biological activities and intellectual property. | Coupling a spiro-isoquinolino piperidine skeleton with a furoxan moiety to create NO-releasing PDE5 inhibitors. nih.gov |
Application of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govmit.edu These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. In the context of this compound research, AI and ML can be applied across the entire discovery pipeline.
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Confirms carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and spirocyclic ring vibrations .
- NMR :
- LCMS : Molecular ion peak ([M+H]⁺) matches theoretical mass (C₁₃H₁₅NO₂: 217.3 g/mol) .
Advanced: How do spirocyclic structural modifications (e.g., substituent addition) alter the compound’s reactivity in oxidation or reduction reactions?
Q. Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) increase oxidation susceptibility, while electron-donating groups (e.g., -OCH₃) stabilize the spirocyclic core .
- Oxidation Pathways : Use of KMnO₄ or CrO₃ yields ketone derivatives; monitor via TLC or HPLC to track intermediates.
- Reduction Strategies : NaBH₄ selectively reduces carbonyl groups, but LiAlH₄ may over-reduce the spiro system. Computational modeling (DFT) predicts regioselectivity .
Advanced: What methodologies resolve contradictions in elemental analysis data (e.g., C/H/N discrepancies) for this compound derivatives?
Q. Methodological Answer :
- Calibration : Cross-validate combustion analysis with high-resolution mass spectrometry (HRMS) to address minor deviations (<0.3%) .
- Impurity Profiling : Use HPLC-DAD to detect trace solvents or byproducts affecting elemental ratios.
- Statistical Analysis : Apply multivariate regression to correlate synthetic conditions (e.g., stoichiometry) with analytical outcomes .
Advanced: How can the SPIDER framework structure qualitative research on the biological activity of this compound?
Q. Methodological Answer :
- Sample (S) : Target cell lines (e.g., cancer cells) or enzyme systems (e.g., kinases).
- Phenomenon of Interest (PI) : Mechanisms of action (e.g., inhibition of protein-protein interactions).
- Design (D) : Dose-response assays or molecular docking simulations.
- Evaluation (E) : IC₅₀ values, binding affinity (Kd) via SPR or ITC.
- Research Type (R) : Mixed-methods studies combining in vitro assays and computational modeling .
Basic: What are the key differences between this compound and structurally analogous spiro compounds (e.g., spiroindoles)?
Q. Methodological Answer :
- Ring Systems : Isochroman-piperidine fusion vs. indole-pyrrole in spiroindoles.
- Electronic Properties : Greater electron density in isochroman rings enhances nucleophilic reactivity compared to spiroindoles.
- Biological Relevance : this compound shows higher selectivity for CNS targets due to lipophilicity (logP ~2.5) .
Advanced: How can mechanistic studies elucidate the compound’s role in modulating neurotransmitter receptors?
Q. Methodological Answer :
- In Silico Docking : Use AutoDock Vina to predict binding poses in serotonin or dopamine receptors.
- Patch-Clamp Electrophysiology : Measure ion flux changes in transfected HEK293 cells.
- Radioligand Displacement : Competitive binding assays with ³H-labeled ligands quantify receptor affinity .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Q. Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
- Crystallization : Use ethanol/water mixtures to precipitate the compound.
- Troubleshooting : Monitor for co-eluting byproducts via GC-MS .
Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
Q. Methodological Answer :
- pH Stability : Degrades rapidly in acidic conditions (pH <3) via ring-opening; stable in neutral/basic buffers (pH 7–9).
- Solvent Effects : Aprotic solvents (DMSO) enhance stability; aqueous solutions require antioxidants (e.g., BHT) to prevent oxidation.
- Kinetic Studies : Use UV-Vis spectroscopy to track degradation rates under varying conditions .
Advanced: What strategies address reproducibility challenges in scaling up this compound synthesis?
Q. Methodological Answer :
- Process Optimization : Design of Experiments (DoE) to identify critical parameters (e.g., mixing rate, temperature gradients).
- Quality-by-Design (QbD) : Implement PAT tools (e.g., NIR spectroscopy) for real-time monitoring.
- Batch Analysis : Compare NMR and XRD data across batches to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
